molecular formula C10H7BrFNO2 B1484817 Methyl 2-bromo-4-cyano-5-fluorophenylacetate CAS No. 1807022-67-8

Methyl 2-bromo-4-cyano-5-fluorophenylacetate

Cat. No. B1484817
CAS RN: 1807022-67-8
M. Wt: 272.07 g/mol
InChI Key: AJCOUVUDZPMAPB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-fluorophenylacetate, also known as MBCFPA, is a widely used reagent in organic synthesis. It is a white-colored, crystalline solid with a melting point of 126-127°C. MBCFPA is used in a variety of chemical synthesis applications, such as the synthesis of pharmaceuticals, cosmetics, and agrochemicals. It is also used in the preparation of intermediates for the production of materials like polymers, surfactants, and dyes.

Mechanism of Action

Methyl 2-bromo-4-cyano-5-fluorophenylacetate is a reagent that can be used in the synthesis of a variety of molecules. It is used in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, which helps to promote the reaction. The reaction proceeds in two steps. In the first step, the 2-bromo-4-cyano-5-fluorobenzene is reacted with the methyl acetate to form the this compound. In the second step, the acid catalyst is added to the reaction mixture and the reaction is heated to the desired temperature.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. Additionally, it has been found to have anti-inflammatory and anti-cancer effects. The exact mechanism of action of this compound is not yet fully understood, but it is thought to be related to its ability to interfere with the production of reactive oxygen species and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-4-cyano-5-fluorophenylacetate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in the synthesis of a variety of molecules. It is also relatively inexpensive and has a low toxicity. However, it is important to note that the reaction must be carefully monitored, as the reaction can proceed too quickly and can lead to the formation of byproducts. In addition, the reaction is sensitive to moisture and should be performed in a dry environment.

Future Directions

The potential applications of Methyl 2-bromo-4-cyano-5-fluorophenylacetate in scientific research are vast. Further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research is needed to explore its potential applications in the synthesis of materials for nanotechnology and biotechnology. Finally, research is needed to explore its potential applications in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-fluorophenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of molecules, including polymers, surfactants, and dyes. It has also been used in the synthesis of pharmaceuticals, such as drugs for the treatment of cancer and other diseases. In addition, this compound has been used in the synthesis of materials for use in nanotechnology and biotechnology.

properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)7(5-13)2-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOUVUDZPMAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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